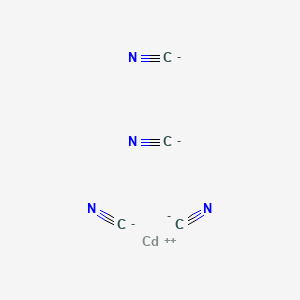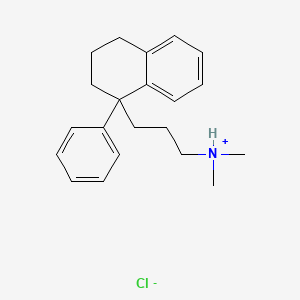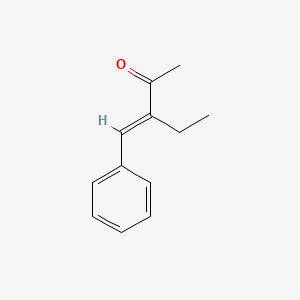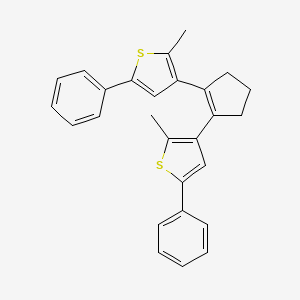
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene is a chemical compound with the molecular formula C27H24S2 and a molecular weight of 412.61 g/mol . This compound is known for its unique structure, which includes two thiophene rings attached to a cyclopentene core. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene typically involves a multi-step process. One common method includes the following stages :
Stage 1: The reaction of this compound with bromine in diethyl ether at temperatures ranging from -78°C to 20°C.
Stage 2: The subsequent reaction with laurone in the presence of pyrrolidine in tetrahydrofuran and methanol at room temperature (20°C) for 17 hours under an inert atmosphere.
Chemical Reactions Analysis
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as bromine.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens like bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene has several scientific research applications, including:
Chemistry: It is used as a photosensitive component in photochromic recording media for optical read/write storage.
Biology: Its unique structure makes it a subject of interest in various biological studies.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its ability to undergo photochromic changes is of particular interest .
Comparison with Similar Compounds
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene can be compared with other similar compounds, such as:
1,2-Bis(2-chloro-5-methylthiophen-3-yl)cyclopent-1-ene: This compound has similar structural features but includes chlorine atoms, which can alter its reactivity and applications.
1,2-Bis(2-methyl-5-phenylthien-3-yl)perfluorocyclopentene:
The uniqueness of this compound lies in its specific combination of thiophene rings and cyclopentene core, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H24S2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-5-phenylthiophene |
InChI |
InChI=1S/C27H24S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-13,16-17H,9,14-15H2,1-2H3 |
InChI Key |
ADDVFVWWTKZKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


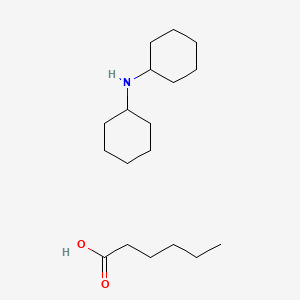

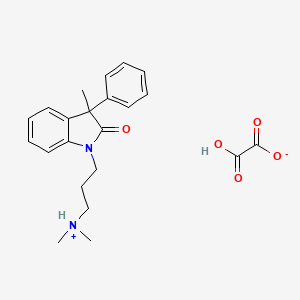

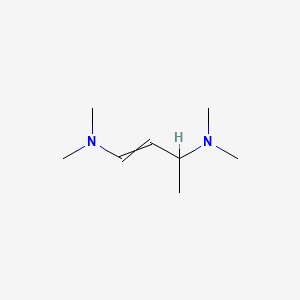
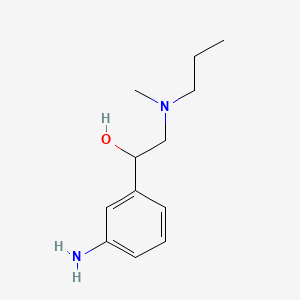
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
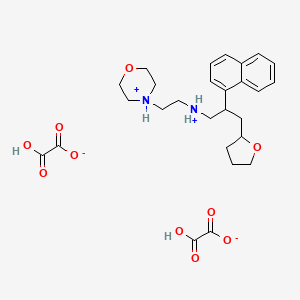
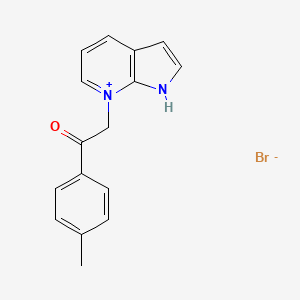

![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
